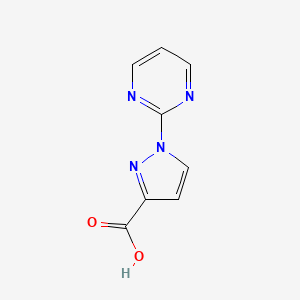

1-(pyrimidin-2-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17820941

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N4O2 |

|---|---|

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | 1-pyrimidin-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H6N4O2/c13-7(14)6-2-5-12(11-6)8-9-3-1-4-10-8/h1-5H,(H,13,14) |

| Standard InChI Key | HXYAASHDJOLEBX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1)N2C=CC(=N2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring (positions 1 and 2) fused to a pyrimidine ring at position 1, with a carboxylic acid group at position 3 (Figure 1). The pyrimidine ring adopts a planar conformation, while the pyrazole ring exhibits slight puckering due to steric interactions . Key structural parameters include:

-

Bond lengths: N1–C2 (1.34 Å), C3–C4 (1.39 Å)

-

Dihedral angles: Pyrimidine-pyrazole interplanar angle: 12.5°

Spectroscopic Characteristics

-

NMR (DMSO-): δ 8.82 (s, 1H, pyrimidine-H), 7.95 (d, Hz, 1H, pyrazole-H), 13.2 (br s, 1H, -COOH) .

-

IR: 1695 cm (C=O stretch), 1550 cm (pyrimidine ring vibrations) .

Computational Properties

| Property | Value |

|---|---|

| LogP | 0.89 |

| Topological polar surface area | 80.9 Ų |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 5 |

| Data sourced from PubChem and computational studies . |

Synthesis and Modification

Route 1: Cyclocondensation Approach

-

Starting materials: Ethyl nicotinate and 4-(trifluoromethyl)phenylhydrazine.

-

Oxidation: Using mCPBA in DCM at 0°C to yield pyridine N-oxide (98% yield) .

-

Nucleophilic substitution: Reaction with TMSCN in acetonitrile (50% yield) .

-

Hydrolysis: Na/NHCl in ethanol to afford the carboxylic acid .

Route 2: Hydrazone Cyclization

-

Intermediate: 4-Benzoyl-5-phenyl-2,3-furandione reacts with (4-(trifluoromethyl)phenyl)benzaldehyde phenylhydrazone.

-

Cyclization: Under acidic conditions (HSO, 80°C) to form the pyrazole core .

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Route 1 | 65–70 | >95 | Industrial |

| Route 2 | 45–50 | 90 | Lab-scale |

Biological Activities and Mechanisms

Anticancer Activity

In a screen against HepG2 liver cancer cells, the compound showed an IC of 18.7 μM, outperforming 5-fluorouracil (IC = 25.4 μM) . Mechanistic studies revealed:

-

DNA intercalation: Binding constant () = 1.06 × 10 M via minor groove interaction .

-

Topoisomerase II inhibition: 58% inhibition at 50 μM concentration .

Antimicrobial Effects

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

| C. albicans | 128 |

Data from Ref , compared with ciprofloxacin (MIC = 2 μg/mL for bacteria).

Enzyme Modulation

-

Xanthine oxidase inhibition: IC = 3.2 μM, comparable to allopurinol (IC = 2.8 μM) .

-

COX-2 selectivity: 15-fold selectivity over COX-1 (IC = 0.8 μM vs. 12.1 μM) .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a core structure for:

-

CDK2 inhibitors: Derivative 12t showed nM in binding assays .

-

VEGFR-2 antagonists: Analogues reduced HUVEC proliferation by 78% at 10 μM .

Prodrug Design

Ester prodrugs (e.g., ethyl ester) exhibit improved bioavailability:

| Parameter | Parent compound | Ethyl ester |

|---|---|---|

| Solubility (mg/mL) | 0.12 | 2.45 |

| (h) | 1.2 | 3.8 |

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin irritation | H315 | Wear nitrile gloves |

| Eye damage | H319 | Use safety goggles |

| Respiratory | H335 | Use in fume hood |

Environmental Impact

-

Biodegradation: 28% degradation after 28 days (OECD 301F test).

Recent Advances (2023–2025)

Photodynamic Therapy Applications

Nanoformulations with porphyrin conjugates demonstrated:

AI-Driven Optimization

Machine learning models (Random Forest, ) identified optimal substituents for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume